molecular formula C18H13BrN2O3S B12133380 Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate

Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate

Cat. No.: B12133380
M. Wt: 417.3 g/mol
InChI Key: RTEFXSMTNVCBBS-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-bromophenylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The intermediate product is then esterified using methyl benzoate in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: Shares the bromophenyl and benzoate ester groups but lacks the thiazole ring.

    Methyl 4-(4-bromophenoxy)benzoate: Contains a bromophenoxy group instead of a bromophenyl group.

    Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of a bromophenyl group

Uniqueness

Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-[(Z)-[2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its anticancer properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the condensation of 4-bromophenylamine with thiazole derivatives. The final product is characterized using various spectroscopic techniques including IR, NMR, and X-ray crystallography, confirming its molecular structure and purity.

Table 1: Characterization Data

MethodObservations
IRKey peaks at 3361 cm1^{-1} (NH), 1696 cm1^{-1} (C=O)
1H-NMRChemical shifts indicative of aromatic protons and NH groups
X-rayOrthorhombic crystal system with specific lattice parameters

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon cancer cells (HCT116). The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on MCF-7 cells. The results indicated an IC50 value of approximately 12 μM, demonstrating significant potency compared to standard chemotherapeutics.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)Mechanism of Action
MCF-712Inhibition of CDK2 and apoptosis induction
HCT11615Disruption of microtubule assembly

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Additionally, it may induce apoptosis through mitochondrial pathways.

Comparative Studies

Comparative studies with similar compounds have shown that modifications in the thiazole ring or substitution patterns can significantly affect biological activity. For instance, compounds with electron-withdrawing groups on the aromatic ring tend to exhibit enhanced anticancer properties.

Table 3: Comparative Activity

Compound NameIC50 (μM)Notable Features
Methyl 4-(Z)-Thiazole derivative10Higher potency due to structural modifications
Standard Chemotherapeutic (Doxorubicin)8Well-known but with higher toxicity

Properties

Molecular Formula

C18H13BrN2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(4-bromophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C18H13BrN2O3S/c1-24-17(23)12-4-2-11(3-5-12)10-15-16(22)21-18(25-15)20-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,21,22)/b15-10-

InChI Key

RTEFXSMTNVCBBS-GDNBJRDFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.